molecular formula C13H16O2 B2495754 4,4,5,7-Tetramethylchroman-2-one CAS No. 40662-14-4

4,4,5,7-Tetramethylchroman-2-one

Cat. No. B2495754
M. Wt: 204.269
InChI Key: SZFAEJMEHIBRMS-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The product of Example 436A (4.00 g, 0.0196 mol) in tetrahydrofuran (75 mL) was added dropwise to a solution of lithium aluminum hydride (1.0 M in tetrahydrofuran, 20.6 mL, 0.0206 mol) in tetrahydrofuran (105 mL) at room temperature over a period of 30 minutes then stirred an additional one hour at ambient temperature. The stirred reaction was quenched by dropwise addition of saturated aqueous ammonium chloride (5 mL) after 15 minutes, the precipitate was removed by vacuum filtration. The filtrate was concentrated by rotary evaporation and the residue purified by silica gel flash chromatography eluting with 4:96 methanol/methylene chloride to afford the title compound as a white solid (2.94 g, 0.014 mol, 72%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.44 (s, 6 H) 2.00-2.07 (m, 2 H) 2.08 (s, 3 H) 2.36 (s, 3 H) 3.11-3.28 (m, 2 H) 4.09 (t, J=4.78 Hz, 1 H) 6.29 (s, 1 H) 6.42 (s, 1 H) 8.95 (s, 1 H). MS (ESI+) m/z 209 (M+H)−, 226 (M+NH4)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([CH3:13])=[CH:9][C:10]=2[CH3:12])[O:5][C:4](=[O:14])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:14][CH2:4][CH2:3][C:2]([C:11]1[C:10]([CH3:12])=[CH:9][C:8]([CH3:13])=[CH:7][C:6]=1[OH:5])([CH3:15])[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1(CC(OC2=CC(=CC(=C12)C)C)=O)C
Name
Quantity
20.6 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
105 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred an additional one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction
CUSTOM
Type
CUSTOM
Details
was quenched by dropwise addition of saturated aqueous ammonium chloride (5 mL) after 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 4:96 methanol/methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC(C)(C)C1=C(C=C(C=C1C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.014 mol
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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